2-Bromo-5-iodo-4-methoxybenzaldehyde
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Overview
Description
2-Bromo-5-iodo-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-4-methoxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and iodination of 4-methoxybenzaldehyde. The reaction conditions often include the use of halogenating agents such as bromine and iodine in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Bromo-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-4-methoxybenzaldehyde involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms and the electron-donating methoxy group influences its chemical behavior. The compound can form intermediates that participate in further reactions, leading to the formation of complex products .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar structure but lacks the iodine atom.
2-Iodo-5-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-methoxybenzaldehyde: Different substitution pattern on the benzaldehyde ring.
Uniqueness
2-Bromo-5-iodo-4-methoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile synthetic applications and the formation of diverse derivatives .
Properties
Molecular Formula |
C8H6BrIO2 |
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Molecular Weight |
340.94 g/mol |
IUPAC Name |
2-bromo-5-iodo-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 |
InChI Key |
OEHYWORTMDDVQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C=O)I |
Origin of Product |
United States |
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